Product packaging for 4-(3-Fluorophenyl)oxan-4-amine(Cat. No.:CAS No. 1094283-08-5)

4-(3-Fluorophenyl)oxan-4-amine

Cat. No.: B1523057
CAS No.: 1094283-08-5
M. Wt: 195.23 g/mol
InChI Key: OJNPVEMLVYDCER-UHFFFAOYSA-N
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Description

Contextualization of Oxane-Containing Scaffolds in Medicinal Chemistry

The inclusion of saturated heterocyclic rings, such as the oxane scaffold, is an increasingly vital strategy in the design of therapeutic agents. researchgate.net These structures offer distinct advantages over their aromatic counterparts, driving their prevalence in contemporary drug discovery.

Significance of Saturated Heterocycles in Drug Design

Saturated heterocycles have gained enormous attention in medicinal chemistry. researchgate.netfrontiersin.org Their three-dimensional nature is a key attribute, as drug molecules with greater three-dimensionality often exhibit improved performance throughout the drug discovery process, potentially due to better solubility profiles. openaccessgovernment.org Unlike flat aromatic rings, saturated systems provide a more complex and defined spatial arrangement of atoms, which can lead to more specific interactions with biological targets. frontiersin.org This increased three-dimensionality, along with the potential for chiral centers, contributes favorably to modern "drug-likeness" criteria. researchgate.netfrontiersin.org Furthermore, saturated heterocycles can offer improved aqueous solubility and may lead to metabolites with lower toxicity compared to aromatic systems. researchgate.net

Role of Oxane Rings in Modulating Molecular Properties and Biological Activity

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a prominent feature in many biologically active compounds and has been increasingly utilized in medicinal chemistry. acs.orgresearchgate.net The presence of the oxygen atom within the ring makes the oxane an excellent hydrogen-bond acceptor. acs.org The oxane ring typically adopts a stable chair conformation, which helps to rigidify the molecular structure. This conformational lock can be advantageous for binding to specific biological targets. acs.org The incorporation of an oxane ring can beneficially influence a compound's solubility, metabolic stability, and lipophilicity. acs.org For instance, the small, polar nature of the oxetane (B1205548) ring (a four-membered analogue) has been used to improve solubility. acs.org

Strategic Importance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry, with over 30% of small molecule drugs containing at least one fluorine atom. nih.govresearchgate.net This is due to fluorine's unique properties, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. nih.govsci-hub.se

Impact of Fluorination on Molecular Recognition and Target Binding

The substitution of hydrogen with fluorine can significantly impact how a molecule interacts with its biological target. nih.govnih.gov Fluorine's high electronegativity and the polarized nature of the carbon-fluorine (C-F) bond can lead to favorable interactions within a protein's binding site. nih.govpnas.org These can include dipole-dipole interactions and, in some contexts, the fluorine atom can act as a hydrogen bond acceptor. nih.govchim.it The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, allowing the modified molecule to still fit within the target's binding pocket. researchgate.net This seemingly subtle change can enhance binding affinity and selectivity. researchgate.net In some cases, fluorination can also induce specific conformational preferences in a molecule, pre-organizing it for optimal binding. nih.gov

Fluorine as a Modulator of Amine Basicity and Pharmacokinetic Profiles

One of the most significant effects of fluorine substitution is its ability to modulate the basicity (pKa) of nearby amine groups. yuntsg.comcambridgemedchemconsulting.com The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby reducing its basicity. yuntsg.comscientificupdate.com This tuning of pKa is a critical tool in drug design, as it can have multiple beneficial effects on a molecule's pharmacokinetic properties. sci-hub.secambridgemedchemconsulting.com For example, reducing the basicity of an amine can decrease its interaction with the hERG potassium ion channel, a common cause of cardiovascular toxicity. scientificupdate.com Furthermore, modifying a compound's pKa can influence its lipophilicity and membrane permeability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. sci-hub.se Fluorination can also block sites of metabolic oxidation, increasing a drug's metabolic stability and prolonging its therapeutic effect. researchgate.netnih.gov

Overview of Research Trajectories for Complex Amine Derivatives

Amine derivatives are fundamental building blocks in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. ijrpr.com Research in this area is constantly evolving, with a focus on developing novel and efficient synthetic methods to create complex amines with tailored properties. ijrpr.comnih.gov Modern strategies often involve transition metal-catalyzed reactions and C-H functionalization to construct intricate molecular architectures with high precision. ijrpr.comacs.org The development of these complex amine derivatives is driven by the need to optimize interactions with biological targets, improve pharmacokinetic profiles, and explore new chemical space for potential therapeutic agents. nih.govresearchgate.net Late-stage functionalization, where complex modifications are introduced at the final stages of a synthesis, is a particularly powerful approach for rapidly generating diverse libraries of drug-like molecules. nih.gov

PropertyInfluence of Structural Feature
Molecular Shape The oxane ring imparts a three-dimensional chair conformation.
Solubility Saturated heterocycles like oxane can improve aqueous solubility.
Target Binding Fluorine substitution can enhance molecular recognition and binding affinity.
Amine Basicity (pKa) The fluorine atom's electron-withdrawing effect lowers the pKa of the amine.
Metabolic Stability Fluorination can block sites of metabolic oxidation, increasing stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B1523057 4-(3-Fluorophenyl)oxan-4-amine CAS No. 1094283-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPVEMLVYDCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 4 3 Fluorophenyl Oxan 4 Amine and Its Analogs

Convergent and Divergent Synthetic Routes to the Oxan-4-amine Core

The construction of the 4-aryl-oxan-4-amine scaffold can be achieved by forming the key C-N and C-C bonds in different sequences. A divergent approach typically involves building the oxane ring first and then sequentially adding the aryl and amine functionalities. In contrast, a convergent approach involves preparing key fragments, such as 4-aminooxane and the 3-fluorophenyl moiety, separately before coupling them in a later step.

Table 1: Comparison of Synthetic Strategies
Strategy TypeDescriptionKey ReactionsAdvantagesDisadvantages
DivergentSequential addition of functional groups to a pre-formed oxane ring.Grignard Addition, Ritter Reaction, Nucleophilic Substitution.Allows for late-stage diversification from a common intermediate.Can involve harsh reaction conditions; stereochemical control can be challenging.
ConvergentCoupling of two or more complex fragments in the final steps.Buchwald-Hartwig Amination.Often more efficient and higher yielding; avoids protecting group manipulations on complex substrates.Requires separate synthesis of advanced intermediates.

Installation of the Oxane Ring System

The oxane (tetrahydropyran) ring is a common motif, and numerous methods exist for its synthesis. For the preparation of 4-(3-fluorophenyl)oxan-4-amine, a particularly useful and versatile starting material is Tetrahydro-4H-pyran-4-one . This key intermediate can be synthesized via several routes. A well-established two-stage process begins with the Friedel-Crafts acylation of ethylene (B1197577) with 3-chloropropionyl chloride to yield 1,5-dichloro-3-pentanone. Subsequent intramolecular Williamson ether synthesis, typically under basic conditions, promotes cyclization to form the desired tetrahydropyranone ring.

Alternative modern strategies for constructing substituted tetrahydropyran (B127337) rings include the Prins cyclization, hetero-Diels-Alder reactions, and various metal-mediated cyclizations of acyclic precursors. However, for accessing the C4-substituted pattern required here, the use of commercially available or readily synthesized Tetrahydro-4H-pyran-4-one is the most direct approach.

Introduction of the Amine Functionality

The introduction of the amine group at the C4 position is a critical step that can be performed at different stages of the synthesis.

From a Ketone (Reductive Amination): In a convergent approach, Tetrahydro-4H-pyran-4-one can undergo reductive amination. This reaction involves the condensation of the ketone with an ammonia (B1221849) source (such as ammonia itself or an equivalent like ammonium (B1175870) acetate) to form an intermediate imine or enamine, which is then reduced in situ to the primary amine, Oxan-4-amine . Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method directly provides the key 4-aminooxane core for subsequent arylation.

From a Tertiary Alcohol: In a divergent pathway starting with a 4-aryl-4-hydroxyoxane intermediate, the conversion of the tertiary alcohol to an amine is more complex. One potential method is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) under strong acidic conditions to form an intermediate nitrilium ion, which is subsequently hydrolyzed to yield an N-acetylated amine. Deprotection then affords the primary amine. Other multi-step sequences involve dehydration to the corresponding alkene followed by hydroamination, or conversion of the hydroxyl group into a good leaving group for nucleophilic substitution with an azide, followed by reduction.

Arylation Strategies for the Phenyl Moiety

C-C Bond Formation (Grignard Reaction): A common divergent strategy involves the addition of an organometallic reagent to Tetrahydro-4H-pyran-4-one . Specifically, the Grignard reagent 3-Fluorophenylmagnesium bromide (prepared from 1-bromo-3-fluorobenzene) can be added to the ketone. This reaction forms the C-C bond and results in the tertiary alcohol, 4-(3-Fluorophenyl)oxan-4-ol , which then requires subsequent conversion of the hydroxyl group to the amine as described previously.

C-N Bond Formation (Buchwald-Hartwig Amination): A highly effective convergent strategy utilizes the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This cross-coupling reaction forms the C-N bond directly by reacting Oxan-4-amine with an aryl halide, such as 1-bromo-3-fluorobenzene . wikipedia.org The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂, and requires a bulky, electron-rich phosphine (B1218219) ligand and a strong base. organic-chemistry.orgbeilstein-journals.org This method is often preferred due to its high functional group tolerance and generally milder conditions compared to the methods required to convert a tertiary alcohol to an amine.

Fluorination Strategies for the 3-Fluorophenyl Substituent

The introduction of the fluorine atom onto the phenyl ring can be accomplished either by using a starting material that already contains the fluorine atom or by adding it at a later stage of the synthesis.

Late-Stage Fluorination Approaches

Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry that involves introducing fluorine into a complex, fully-formed molecule. rsc.orgnih.gov This approach allows for the rapid generation of fluorinated analogs from a common precursor. To synthesize this compound via LSF, one would first prepare the non-fluorinated parent compound, 4-Phenyloxan-4-amine .

The selective installation of a fluorine atom at the meta-position of the phenyl ring can then be attempted using modern synthetic methods. berkeley.edu These can include:

Electrophilic Aromatic Substitution: If a suitable directing group is present on the phenyl ring, electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) can be used. However, achieving meta-selectivity on an unsubstituted phenyl ring is challenging.

C-H Activation/Fluorination: Directed C-H activation has emerged as a powerful tool. A directing group could be temporarily installed on the amine or the phenyl ring to guide a transition metal catalyst (e.g., palladium) to activate the meta C-H bond for subsequent fluorination. rsc.org

Via Diazonium Salts (Balz-Schiemann Reaction): A classic approach would involve the synthesis of a precursor with an amino group at the 3-position of the phenyl ring. This aniline (B41778) derivative can be converted to a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride (B91410) source like fluoroboric acid (HBF₄) or its salts to install the fluorine atom.

Table 2: Selected Reagents for Late-Stage Aromatic Fluorination
Reagent/SystemFluorine SourceTypical ApplicationReference Reaction Type
Selectfluor® (F-TEDA-BF₄)Electrophilic (F⁺)Fluorination of electron-rich arenes and organometallics.Electrophilic Aromatic Substitution
AgF₂ / Pd CatalystNucleophilic (F⁻)Palladium-catalyzed C-H fluorination.C-H Activation
HBF₄ or NaBF₄ / HeatNucleophilic (F⁻)Decomposition of aryl diazonium salts.Balz-Schiemann Reaction

Building Block Approach Utilizing Pre-fluorinated Precursors

The building block approach is often more straightforward and reliable than LSF. This strategy utilizes commercially available or readily synthesized starting materials that already contain the 3-fluorophenyl moiety. The synthetic routes described previously, such as the Grignard reaction with 3-Fluorophenylmagnesium bromide or the Buchwald-Hartwig amination with 1-bromo-3-fluorobenzene , are prime examples of this highly effective and widely used strategy. nbinno.comgoogle.com

This approach circumvents the challenges of regioselectivity and functional group compatibility often associated with late-stage fluorination. By incorporating the fluorine atom at the beginning of the synthetic sequence, the subsequent chemical transformations can be optimized without the need to account for the reactivity of the C-F bond or other sensitive sites on the molecule.

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance. These strategies can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of material inherent in resolution processes. For the synthesis of chiral this compound, the key challenge lies in the stereocontrolled formation of the tetrasubstituted carbon center at the C4 position of the oxane ring.

Several modern synthetic methods can be adapted for this purpose. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective construction of complex molecules. A plausible approach involves a one-pot organocatalytic Michael/Henry/ketalization sequence. While this has been demonstrated for highly functionalized tetrahydropyrans, its adaptation would require the use of a suitable nitrogen-containing nucleophile in place of a carbon-based one in the initial Michael addition, or a subsequent stereoselective amination of a ketone precursor. The use of cinchona alkaloid-based catalysts has shown excellent enantioselectivities (93–97% ee) in the formation of related tetrahydropyran structures.

Another promising strategy is transition metal-catalyzed asymmetric synthesis. Iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides has been successfully employed for the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. A similar strategy could be envisioned where a nitrogen-containing nucleophile is utilized, or the resulting functional group is later converted to an amine.

Furthermore, palladium-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran has been developed, offering a pathway to highly substituted aminotetrahydropyrans. This method allows for the introduction of an aryl group at a specific position on the oxane ring with stereocontrol.

A summary of potential asymmetric synthetic strategies is presented in the table below.

Methodology Catalyst/Reagent Key Transformation Potential Applicability
Organocatalytic Domino ReactionChiral Squaramide or Cinchona AlkaloidMichael/Henry/KetalizationFormation of the substituted oxane ring with high enantioselectivity.
Iridium-Catalyzed CouplingChiral Iridium ComplexAlcohol-Vinyl Epoxide CouplingCreation of the quaternary stereocenter at C4.
Palladium-Catalyzed C-H ArylationPd(II) Catalyst with Chiral LigandStereoselective ArylationIntroduction of the 3-fluorophenyl group onto the oxane ring.

When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This technique relies on the formation of diastereomeric derivatives, which can be separated by physical methods such as crystallization.

The most common method for resolving amines is through the formation of diastereomeric salts with a chiral acid. The basicity of the amino group in this compound allows it to react with a variety of chiral resolving agents. The choice of the resolving agent is crucial and often determined empirically.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)

(-)-Mandelic acid and its derivatives

(+)-Camphorsulfonic acid

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base. While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%.

Mechanistic Investigations of Key Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. The key transformations include the formation of the oxane ring and the introduction of the amine and aryl substituents at the C4 position.

The formation of the C4-substituents often involves nucleophilic substitution reactions. For instance, the introduction of the amino group could proceed via nucleophilic attack on an electrophilic C4 carbon. The mechanism of such reactions can be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions.

In the context of tetrahydropyran synthesis, nucleophilic additions to oxocarbenium ions are a key mechanistic pathway. An oxocarbenium ion intermediate can be formed at the C4 position, which then undergoes attack by a nucleophile. The stereochemical outcome of this addition is dependent on the facial selectivity of the attack on the planar oxocarbenium ion.

The construction of the oxane ring is typically achieved through an intramolecular cyclization reaction. A common strategy is an intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group to form the cyclic ether. The stereochemistry of the substituents on the acyclic precursor can direct the stereochemical outcome of the cyclization.

Ring-opening reactions of smaller rings, such as oxetanes, can also be a viable route to substituted oxanes. For example, a nucleophilic attack on a substituted oxetane (B1205548) could lead to a ring-opened intermediate that can subsequently cyclize to form the desired oxane ring. Photochemical ring expansion reactions of oxetanes to tetrahydrofurans have been studied, and similar principles could be applied to the synthesis of oxanes.

The mechanism of these cyclization and ring-opening processes can be complex, and a detailed understanding often requires computational studies to elucidate the transition states and reaction pathways.

Scalability and Process Chemistry Considerations for this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges. Process chemistry focuses on developing safe, efficient, cost-effective, and environmentally friendly methods for large-scale synthesis.

For the synthesis of this compound, several factors need to be considered for scalability:

Cost and Availability of Starting Materials: The starting materials should be readily available and inexpensive.

Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment.

Reagent and Solvent Selection: The use of hazardous or toxic reagents and solvents should be avoided. Green chemistry principles should be applied to minimize waste and environmental impact.

Purification Methods: Chromatographic purifications are often difficult and costly to scale up. Crystallization is a preferred method for purification on a large scale.

Process Safety: A thorough hazard evaluation of all reaction steps is necessary to ensure safe operation on a large scale.

A patent for a related compound, a 4-aminotetrahydropyran (B1267664) derivative, describes an "industrially suitable" process, highlighting the importance of developing scalable synthetic routes for this class of compounds. The development of robust crystallization-based syntheses is often a key goal in process chemistry, as it can simplify purification and isolation of the final product. The use of amide coupling reagents, for instance, is a common and well-studied reaction in the pharmaceutical industry for large-scale synthesis.

The following table summarizes key process chemistry considerations for the synthesis of this compound.

Consideration Goal for Scalable Process Potential Challenges
Starting Materials Inexpensive, readily available, and non-hazardous.Complex starting materials may be costly or have limited suppliers.
Reagents Stoichiometric reagents should be cheap and easy to handle. Catalytic methods are preferred.Expensive metal catalysts or chiral ligands may be required for stereoselectivity.
Solvents Use of green solvents (e.g., water, ethanol). Minimize solvent volume.Reaction may not be efficient in green solvents. Solvent compatibility with all reaction steps.
Purification Purification by crystallization. Avoid chromatography.Product may be an oil or difficult to crystallize. Impurity profile may be complex.
Safety Well-understood and controlled reaction exotherms. Avoidance of unstable intermediates.Exothermic reactions may require specialized cooling. Potential for runaway reactions.

Iii. Structure Activity Relationship Sar Studies of 4 3 Fluorophenyl Oxan 4 Amine Derivatives

Influence of Oxane Ring Substitution on Biological Activity

The oxane (tetrahydropyran) ring serves as a central scaffold, and its substitution pattern significantly modulates the pharmacological profile of the derivatives.

A study on the synthesis of highly substituted aminotetrahydropyrans demonstrated that stereoselective arylation at the γ-methylene position of an aminotetrahydropyran is achievable. nih.govnih.gov This suggests that derivatives with substitutions at positions other than the 4-position are synthetically accessible for SAR exploration. The relative orientation of the substituents (cis/trans isomerism) would also be a critical determinant of biological activity, as it dictates the spatial arrangement of key pharmacophoric elements.

Substituent Position on Oxane RingHypothesized Effect on Biological ActivityRationale
2-positionMay introduce steric hindrance, potentially affecting binding affinity. Could also influence the conformation of the ring.Proximity to the 4-aryl and 4-amino groups.
3-positionSubstitution at this position could modulate the molecule's polarity and interaction with the receptor's binding pocket.Less direct steric clash compared to the 2-position.
5-positionSimilar to the 3-position, substitutions here could fine-tune physicochemical properties.Symmetrical to the 3-position relative to the oxygen atom.
6-positionMay have a less direct impact on the core pharmacophore but could influence overall solubility and pharmacokinetic properties.Distal to the key functional groups.

The oxane ring typically adopts a chair conformation to minimize steric strain. The 4-(3-Fluorophenyl) and 4-amine substituents can exist in either axial or equatorial positions. The preferred conformation will be the one that minimizes steric interactions. Generally, bulky substituents like a phenyl group favor the equatorial position to avoid 1,3-diaxial interactions.

Modulation of the Phenyl Ring and Fluorine Position

The 3-fluorophenyl group is a key feature of the molecule, contributing to its binding affinity and pharmacokinetic properties through various interactions.

The position of the fluorine atom on the phenyl ring can have a dramatic effect on the biological activity. The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, influencing its interaction with the receptor. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

Moving the fluorine atom to the ortho (2-position) or para (4-position) of the phenyl ring would change the molecule's dipole moment and its ability to interact with specific residues in the binding pocket. For example, a fluorine at the 2-position might introduce steric hindrance or engage in a favorable interaction with a nearby hydrogen bond donor. A para-fluoro substituent, on the other hand, would have a different electronic influence on the ring and might interact with a different region of the receptor.

A study on fluorinated 7-phenyl-pyrroloquinolinone derivatives showed that the introduction of a fluorine atom at the 2 or 3-position of the 7-phenyl ring resulted in potent cytotoxicity. mdpi.com This highlights the sensitivity of biological activity to the fluorine position.

Fluorine PositionPotential Impact on Binding AffinityPotential Impact on Selectivity
2-position (ortho)May increase or decrease affinity due to steric and electronic effects. Could form specific interactions with the receptor.Could enhance selectivity by favoring a specific binding orientation.
3-position (meta)The parent compound's configuration, likely providing a balance of electronic and steric properties for optimal binding.The established selectivity profile is associated with this substitution pattern.
4-position (para)Likely to alter binding affinity due to changes in the molecule's electronic properties and potential for new interactions.May alter the selectivity profile by changing the interaction landscape with off-target receptors.

Besides the fluorine atom, other substituents on the phenyl ring can be introduced to probe the SAR and optimize the compound's properties. Electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -CN, -NO2) at different positions on the phenyl ring will modulate the ring's electron density and lipophilicity.

For instance, in a series of 4-aryl-4H-naphthopyran derivatives, substitutions on the 4-phenyl ring significantly influenced their Src kinase inhibitory activity. An unsubstituted phenyl ring was found to be the most potent, while the introduction of a 3-nitro group led to potent inhibition of cell proliferation. nih.gov This suggests that both electronic and steric factors of the phenyl ring substituents play a crucial role in determining the biological activity.

Amine Group Derivatization and SAR

The primary amine group at the 4-position is a critical pharmacophoric feature, often involved in key interactions with the biological target, such as hydrogen bonding or salt bridge formation. Derivatization of this amine group can lead to significant changes in biological activity.

Modification of the primary amine to a secondary or tertiary amine by introducing alkyl or aryl substituents can alter the compound's basicity, lipophilicity, and steric bulk. For example, N-alkylation could enhance membrane permeability but might also reduce binding affinity if the primary amine is essential for a specific hydrogen bond.

In a study of 4-aminoquinoline (B48711) derivatives, modification of the amino side chain was found to be crucial for their antimalarial activity. While not directly analogous to the oxane series, this highlights the general importance of the amine group in the SAR of heterocyclic compounds.

Amine DerivatizationExpected Impact on Physicochemical PropertiesPotential Effect on Biological Activity
N-methylationIncreases lipophilicity, slightly increases steric bulk.May increase or decrease activity depending on the importance of the primary amine's hydrogen bonds.
N-acetylationReduces basicity, increases polarity.Likely to decrease activity if a basic amine is required for receptor interaction.
N-benzylationSignificantly increases lipophilicity and steric bulk.Could lead to new, favorable interactions with the receptor or cause steric clashes.
Conversion to a urea (B33335) or thioureaIntroduces hydrogen bond donor and acceptor capabilities.May enhance binding affinity through additional hydrogen bonding interactions.

Impact of Amine Substitutions on Pharmacological Profiles

The primary amine of 4-(3-fluorophenyl)oxan-4-amine serves as a crucial anchor for derivatization, allowing for a wide range of modifications to probe its interaction with biological targets. The nature of the substituents on the amine nitrogen can significantly influence the compound's pharmacological profile, including its binding affinity, functional activity, and selectivity.

Mono- and di-alkylation of the primary amine can modulate the steric bulk and lipophilicity of the molecule. Generally, small alkyl groups such as methyl or ethyl may enhance binding by occupying small hydrophobic pockets within the target protein. However, larger, bulkier groups may lead to a decrease in activity due to steric hindrance. The introduction of functional groups within these alkyl chains, such as hydroxyl or carboxyl groups, can introduce new hydrogen bonding opportunities, potentially increasing affinity and altering solubility.

A hypothetical study investigating the impact of N-alkylation on the binding affinity for a specific target might yield results similar to those presented in Table 1. In this illustrative example, small alkyl substitutions maintain or slightly improve affinity, while larger or functionalized chains have varied effects, highlighting the sensitive nature of this position.

CompoundR1R2Binding Affinity (Ki, nM)
1aHH50
1bCH3H45
1cCH3CH360
1dCH2CH2OHH55
1eCyclopropylH40

Furthermore, the incorporation of the amine into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the side chain. This can be advantageous if the constrained conformation is the bioactive one, leading to a more favorable entropic contribution to binding.

Role of Amine Basicity in Target Engagement

Modification of the substituents on the amine nitrogen can alter its basicity. Electron-donating groups will increase basicity, while electron-withdrawing groups will decrease it. The optimal pKa for a given target will depend on the specific microenvironment of the binding pocket.

Table 2 illustrates a hypothetical relationship between amine basicity and target engagement. In this example, a pKa range of 8.5-9.5 appears to be optimal for binding, with significant drops in affinity observed for compounds with pKa values outside of this range. This suggests the importance of a protonated amine for a strong ionic interaction with the target.

CompoundAmine Substituent (R)pKaBinding Affinity (Ki, nM)
2a-H9.250
2b-CH39.545
2c-CH2CF37.8250
2d-CH2CH2N(CH3)29.8120

Rational Design Principles for this compound Analogs

The insights gained from SAR studies provide a foundation for the rational design of novel analogs with enhanced properties. By applying established medicinal chemistry strategies, the this compound scaffold can be systematically optimized.

Bioisosteric Replacements of Structural Moieties

Bioisosterism involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological or pharmacokinetic profile. For the this compound scaffold, several bioisosteric replacements could be envisioned.

The oxane ring, for instance, could be replaced with other cyclic systems to explore different conformational preferences and physicochemical properties. A cyclopentane (B165970) or cyclohexane (B81311) ring could be substituted to alter the geometry of the substituent presentation. Alternatively, heterocyclic rings such as piperidine or tetrahydropyran (B127337) could be introduced to modulate properties like polarity and hydrogen bonding capacity.

The 3-fluorophenyl group is another key moiety for bioisosteric replacement. Replacing the fluorine atom with other halogens (Cl, Br) or with small lipophilic groups (CH3, CF3) can fine-tune electronic and steric interactions within the binding pocket. Furthermore, the entire phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, to explore different binding modes and improve properties like metabolic stability. For example, the replacement of an amide with an oxadiazole has been shown to improve metabolic stability in some cases.

Exploration of Chemical Space through Library Synthesis

To efficiently explore the chemical space around the this compound core, the synthesis of a focused library of compounds is a powerful strategy. This approach allows for the systematic variation of multiple substitution points on the scaffold in a parallel or combinatorial fashion.

A typical library synthesis would involve the preparation of a common intermediate, in this case, the this compound core, followed by diversification at the amine functionality. A variety of commercially available or readily synthesized building blocks, such as aldehydes, carboxylic acids, or sulfonyl chlorides, could be used to introduce a wide range of substituents. High-throughput screening of the resulting library against the biological target of interest can then rapidly identify promising lead compounds for further optimization. This approach allows for a more comprehensive exploration of the SAR and can uncover unexpected structural features that lead to enhanced activity.

Comprehensive Analysis of this compound Remains a Subject for Future Research

A thorough investigation into the computational and spectroscopic characteristics of the chemical compound this compound reveals a notable absence of published research data. Despite the growing interest in fluorinated phenylamine derivatives within medicinal and materials chemistry, this specific molecule has yet to be the focus of detailed structural and electronic analysis in the scientific literature. Consequently, a comprehensive report on its advanced spectroscopic and computational characterization cannot be compiled at this time.

The exploration of a compound's three-dimensional structure and electronic properties is fundamental to understanding its potential applications. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are pivotal in providing empirical data on molecular conformation, connectivity, and solid-state packing. Furthermore, computational chemistry offers theoretical insights into a molecule's behavior and electronic structure. The application of these methods to this compound would be essential for its scientific development.

IV. Computational and Spectroscopic Characterization of this compound

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments, would be indispensable for the complete structural assignment of this compound. Specifically, ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom on the phenyl ring. The stereochemical relationship between the amine group and the fluorophenyl substituent at the C4 position of the oxane ring could be elucidated through Nuclear Overhauser Effect (NOE) experiments, which would reveal through-space proximities between specific protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxane-H2/H6Predicted downfieldPredicted
Oxane-H3/H5Predicted upfieldPredicted
Amine-NH₂Predicted-
Phenyl-H2PredictedPredicted
Phenyl-H4PredictedPredicted
Phenyl-H5PredictedPredicted
Phenyl-H6PredictedPredicted
Phenyl-C1-Predicted
Phenyl-C2-Predicted
Phenyl-C3-Predicted (with C-F coupling)
Phenyl-C4-Predicted
Phenyl-C5-Predicted
Phenyl-C6-Predicted
Oxane-C4-Predicted

Note: This table is hypothetical and intended to illustrate the type of data that would be obtained from NMR analysis. Actual chemical shifts would need to be determined experimentally.

High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound (C₁₁H₁₄FNO) by providing a highly accurate mass-to-charge ratio. Fragmentation analysis, through techniques like tandem mass spectrometry (MS/MS), would offer valuable information about the compound's structure by identifying characteristic fragmentation patterns. The cleavage of the C-N bond and fragmentation of the oxane and fluorophenyl rings would be expected to produce specific daughter ions.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. For this compound, this technique would precisely define the bond lengths, bond angles, and torsion angles. A key finding would be the conformation of the oxane ring, which is expected to adopt a chair conformation. The analysis would also reveal the orientation of the axial or equatorial positions of the amine and 3-fluorophenyl substituents on the C4 carbon.

The crystal packing of this compound would be governed by various intermolecular interactions. Hydrogen bonding involving the amine group (N-H···O or N-H···F) and potentially weak C-H···O or C-H···F interactions would likely play a significant role in the formation of the crystal lattice. Understanding these interactions is critical for predicting the material's physical properties.

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable preliminary insights. These calculations can predict the most stable conformation of the molecule in the gas phase, its electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and its electrostatic potential surface. Such theoretical studies could guide future experimental work and help in interpreting spectroscopic data once it becomes available.

Iv. Computational and Spectroscopic Characterization of 4 3 Fluorophenyl Oxan 4 Amine

Computational Chemistry Approaches for Conformational and Electronic Analysis

Molecular Dynamics Simulations for Solution-State Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the dynamic behavior of molecules over time, providing insights into their conformational preferences in a solution-state environment. For 4-(3-Fluorophenyl)oxan-4-amine, MD simulations would be instrumental in understanding the flexibility of the oxane ring and the rotational freedom of the 3-fluorophenyl substituent.

A typical MD simulation protocol would involve the following steps:

System Setup: A model of the this compound molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be applied to describe the interatomic forces within the molecule and its interactions with the solvent.

Simulation Production: The system would be subjected to a period of equilibration, followed by a production run where the trajectory of each atom is calculated over time by integrating Newton's equations of motion.

Analysis of the resulting trajectories would yield valuable information about the conformational landscape of the molecule. Key parameters that would be investigated are presented in the table below.

Table 1: Potential Parameters for Analysis from Molecular Dynamics Simulations of this compound

Parameter Description Potential Insights
Dihedral Angle Distribution The distribution of torsion angles within the oxane ring and between the ring and the phenyl group. Would reveal the preferred chair, boat, or twist-boat conformations of the oxane ring and the orientation of the 3-fluorophenyl group relative to the amine.
Radial Distribution Functions The probability of finding a solvent molecule at a certain distance from specific atoms of the solute. Would provide information on the solvation shell and the extent of hydrogen bonding between the amine group and water.

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time. | Would indicate the structural stability and flexibility of the molecule. |

Currently, there are no published molecular dynamics simulation studies specifically for this compound.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost.

For this compound, these calculations could provide a wealth of information, as detailed in the following table.

Table 2: Potential Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations for this compound

Property/Descriptor Description Potential Insights
Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) A color-coded map of the electrostatic potential on the electron density surface of the molecule. Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis A method to study charge transfer and intramolecular interactions. Provides information on hyperconjugative interactions and the nature of chemical bonds within the molecule.

| Calculated Spectroscopic Properties | Prediction of NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. | Aids in the interpretation of experimental spectroscopic data and can help to confirm the molecular structure. |

A search of the scientific literature did not yield any specific quantum chemical calculation studies for this compound.

Ligand-Protein Docking and Molecular Modeling Studies

To explore the potential of this compound as a biologically active agent, ligand-protein docking and molecular modeling studies are essential. These computational techniques predict the preferred binding orientation and affinity of a small molecule to a target protein.

The general workflow for such a study would include:

Target Selection: Identification of a biologically relevant protein target.

Binding Site Identification: Locating the active or allosteric binding site on the protein.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide, or GOLD) to place the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the most favorable poses are analyzed to understand the key intermolecular interactions.

Table 3: Potential Outcomes from Ligand-Protein Docking Studies of this compound

Outcome Description Potential Insights
Binding Affinity (Score) A numerical value that estimates the strength of the ligand-protein interaction. Provides a prediction of the potency of the compound as an inhibitor or activator of the target protein.
Binding Pose The predicted three-dimensional orientation of the ligand within the protein's binding site. Reveals the specific conformation adopted by the ligand upon binding.

| Intermolecular Interactions | Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues. | Elucidates the molecular basis for binding and can guide the design of more potent analogs. |

To date, no ligand-protein docking or molecular modeling studies specifically featuring this compound have been published in the scientific literature.

V. Biological and Pharmacological Research Applications of 4 3 Fluorophenyl Oxan 4 Amine Derivatives

Investigation of Biological Activities and Mechanisms of Action

The inherent structural features of 4-aryl-tetrahydropyran-4-amine derivatives make them versatile ligands for various biological targets. Researchers have explored their capacity to interact with key components of the central nervous system, modulate critical enzymatic activities, and influence cellular signaling pathways implicated in numerous diseases.

Derivatives built upon the tetrahydropyran (B127337) scaffold have shown significant activity within neurotransmitter systems, highlighting their potential for treating neurological and psychiatric disorders.

Monoamine Transporter Inhibition: Asymmetric pyran derivatives have been identified as potent triple uptake inhibitors (TUIs), simultaneously blocking the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov A pharmacophore model developed from these compounds revealed that a specific 'folded' conformation, along with the spatial relationship between the aryl groups and the amine, was crucial for balanced inhibitory activity against all three transporters. nih.gov This line of research is vital for the development of novel antidepressants with broader mechanisms of action.

Cholinesterase Inhibition: In the context of Alzheimer's disease, derivatives of related benzopyran structures have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Certain 3-(4-aminophenyl)-coumarin derivatives displayed highly potent and selective inhibition of AChE, with IC50 values in the nanomolar range. nih.gov By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help manage the cognitive symptoms of Alzheimer's disease.

The 4-aminotetrahydropyran (B1267664) motif has been successfully incorporated into inhibitors of various enzyme classes, particularly kinases and peptidases, which are critical targets in oncology and metabolic diseases.

Kinase Inhibition: Several approved and investigational kinase inhibitors feature the 4-aminotetrahydropyran moiety. The drug gilteritinib, an AXL receptor tyrosine kinase inhibitor also active against FLT3, ALK, and KIT kinases, contains this scaffold and is used to treat acute myeloid leukemia (AML). pharmablock.com Another example is the clinical candidate AZD0156, a potent and orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase, a key enzyme in the DNA damage response. pharmablock.com Furthermore, derivatives of 4-aryl-naphthopyrans have been synthesized and found to inhibit Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and invasion. nih.govnih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Novel tetrahydropyran analogs have been developed as highly selective inhibitors of DPP-IV, an enzyme that inactivates incretin (B1656795) hormones. researchgate.net By inhibiting DPP-IV, these compounds enhance glucose-dependent insulin (B600854) secretion, making them effective agents for the treatment of type 2 diabetes. The clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine emerged from these studies, demonstrating excellent potency and a promising pharmacokinetic profile. researchgate.net

Table 1: Examples of Enzyme Inhibition by Tetrahydropyran Derivatives
Derivative ClassTarget EnzymeTherapeutic AreaExample CompoundReference
Aryl-tetrahydropyran-amineATM KinaseOncologyAZD0156 pharmablock.com
Aryl-naphthopyranSrc KinaseOncology2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile nih.govnih.gov
Substituted TetrahydropyranDPP-IVDiabetes(2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine researchgate.netdntb.gov.ua
Pyran-containing compoundsCDK2OncologyNot Specified nih.gov

By modulating the activity of key enzymes and receptors, 4-aminotetrahydropyran derivatives can exert profound effects on cellular signaling. The inhibition of kinases like ATM and Src directly interferes with pathways crucial for DNA repair, cell cycle progression, proliferation, and survival in cancer cells. pharmablock.comnih.govnih.gov

In another therapeutic area, anomeric diarylamino tetrahydropyran scaffolds have demonstrated antineuroinflammatory activity. These compounds were shown to regulate the expression levels of pro-inflammatory mediators including interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE-2), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS), suggesting a mechanism that could be protective in neurodegenerative conditions. researchgate.net

Role as a Privileged Scaffold in Drug Discovery Programs

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 4-aminotetrahydropyran core is recognized as such a scaffold, making it a highly attractive starting point for drug discovery programs. sygnaturediscovery.comchemicalbook.comchemicalbook.com

Derivatives based on the tetrahydropyran and related pyran scaffolds have been evaluated in a variety of preclinical disease models, demonstrating their therapeutic potential.

Oncology: The ATM kinase inhibitor AZD0156 showed efficacy in an HT29 mouse xenograft model of cancer. pharmablock.com 4-Aryl-naphthopyran derivatives were evaluated for their anti-proliferative effects against breast carcinoma (BT-20) cell lines, with some analogs showing potency greater than the reference drug doxorubicin. nih.govnih.gov Other 4H-pyran derivatives have been tested against HCT-116 colorectal cancer cells. nih.gov

Inflammatory Diseases: In a different chemical series, certain 4-aminoantipyrine (B1666024) derivatives demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.govsemanticscholar.org

Neurodegenerative Diseases: For Alzheimer's disease research, 3-(4-aminophenyl)-coumarin derivatives were assessed not only for enzyme inhibition but also in a disease model using aluminum chloride-induced zebrafish, where active compounds showed positive effects on behavior. nih.gov

Metabolic Diseases: The DPP-IV inhibitor clinical candidate was advanced based on its effectiveness in preclinical models of diabetes, where it demonstrated an outstanding pharmacokinetic outline. researchgate.net

Table 2: Preclinical Models Used to Evaluate Tetrahydropyran and Related Derivatives
Derivative ClassDisease AreaPreclinical ModelOutcomeReference
Aryl-tetrahydropyran-amineOncologyHT29 Mouse XenograftIn vivo efficacy pharmablock.com
Aryl-naphthopyranOncologyBT-20 Breast Carcinoma CellsAnti-proliferative activity nih.govnih.gov
3-(4-aminophenyl)-coumarinAlzheimer's DiseaseAluminum Chloride-Induced ZebrafishBehavioral improvements nih.gov
Substituted TetrahydropyranDiabetesPharmacodynamic models in diabetic animalsPotent and selective DPP-IV inhibition researchgate.net

The 4-aminotetrahydropyran scaffold is not only a core for final drug molecules but also a versatile building block in synthetic chemistry. sygnaturediscovery.com Its functional groups—the amine and the aryl ring—provide convenient handles for chemical modification, allowing for the construction of large and diverse compound libraries for high-throughput screening. sygnaturediscovery.comsemanticscholar.org Synthetic chemists have developed numerous methods for creating the core tetrahydropyran ring and for functionalizing it to produce sp3-rich scaffolds that are highly desirable in modern drug discovery for exploring new chemical space. sygnaturediscovery.comorganic-chemistry.org The use of such building blocks is central to the synthesis of a wide array of complex and bioactive natural products and their analogs. researchgate.netnih.gov

In Vitro and In Vivo Pharmacological Profiling Methodologies

The pharmacological assessment of 4-(3-Fluorophenyl)oxan-4-amine derivatives is a multi-faceted process that begins with laboratory-based assays and progresses to more complex biological systems. This tiered approach allows for the efficient screening of numerous compounds and the in-depth characterization of the most promising candidates.

Cell-based assays are fundamental in early-stage drug discovery, providing a biologically relevant context to assess the efficacy and selectivity of novel compounds. These assays utilize engineered cell lines that express a specific target, such as a G-protein coupled receptor (GPCR) or a transporter, which are often implicated in central nervous system (CNS) disorders. Given the structural motifs of this compound, its derivatives are frequently evaluated for their activity at monoamine receptors and transporters.

A primary goal of these assays is to determine a compound's functional activity—whether it acts as an agonist, antagonist, or modulator of the target. For instance, in cells expressing a specific serotonin receptor subtype, a derivative of this compound would be tested for its ability to either mimic the action of the natural ligand, serotonin (agonist activity), or to block the action of serotonin (antagonist activity). This is often measured by quantifying changes in downstream signaling molecules, known as second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium.

The data generated from these assays are typically expressed as an EC₅₀ value (the concentration of an agonist that produces 50% of the maximal response) or an IC₅₀ value (the concentration of an antagonist that inhibits 50% of the agonist response). A lower value indicates greater potency.

Selectivity is another critical parameter assessed in cell-based assays. A desirable drug candidate will interact potently with its intended target while having minimal activity at other related or unrelated targets, thereby reducing the potential for off-target side effects. To this end, derivatives are screened against a panel of different receptors and transporters.

Table 1: Illustrative Functional Activity of a Hypothetical this compound Derivative (Compound X) at Various Serotonin (5-HT) Receptor Subtypes

Receptor Subtype Functional Assay Activity Potency (EC₅₀/IC₅₀, nM)
5-HT₁A cAMP Inhibition Agonist 15
5-HT₂A Calcium Mobilization Antagonist 75

| 5-HT₂C | Calcium Mobilization | Antagonist | 250 |

This table presents hypothetical data for illustrative purposes.

Biochemical assays are cell-free systems that allow for the direct measurement of the interaction between a compound and its molecular target, be it a receptor or an enzyme. These assays are crucial for determining the binding affinity and inhibitory potential of a compound.

Receptor Binding Assays: Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of membranes from cells or tissues expressing the receptor. The new, unlabeled compound (the this compound derivative) is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is measured, and from this, the inhibitory constant (Kᵢ) of the new compound can be calculated. The Kᵢ value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, and a lower Kᵢ value signifies a higher binding affinity.

Enzyme Inhibition Assays: If the target of a this compound derivative is an enzyme, such as monoamine oxidase (MAO) or a kinase, its inhibitory activity is determined through enzyme inhibition assays. In a typical assay, the enzyme, its substrate, and varying concentrations of the inhibitor are combined. The rate of the enzymatic reaction is then measured, often by detecting the formation of a product. The concentration of the inhibitor that reduces the enzyme's activity by 50% is known as the IC₅₀ value.

Table 2: Illustrative Binding Affinities (Kᵢ) and Enzyme Inhibition (IC₅₀) for a Hypothetical this compound Derivative (Compound Y)

Target Assay Type Result (nM)
Serotonin Transporter (SERT) Radioligand Binding (Kᵢ) 25
Dopamine Transporter (DAT) Radioligand Binding (Kᵢ) 150
Norepinephrine Transporter (NET) Radioligand Binding (Kᵢ) 300

This table presents hypothetical data for illustrative purposes.

Following promising in vitro results, the pharmacological profiling of this compound derivatives moves into in vivo animal models. These studies are essential for understanding how a compound behaves in a complex, living organism and for predicting its potential therapeutic effects and safety profile in humans. Rodent models, such as mice and rats, are commonly used in these preclinical investigations.

Efficacy Studies: The choice of animal model for efficacy testing depends on the intended therapeutic application of the compound. For derivatives with potential antidepressant properties, behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely employed. In these tests, animals are placed in a stressful, inescapable situation, and the duration of immobility is measured. A reduction in immobility time following administration of the test compound is indicative of antidepressant-like activity.

Pharmacodynamic Studies: Pharmacodynamic studies aim to understand the relationship between drug concentration and its pharmacological effect. In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals. By implanting a microdialysis probe into a brain area of interest (e.g., the striatum or prefrontal cortex), researchers can collect samples of the extracellular fluid and analyze them for neurotransmitter content before and after administration of a this compound derivative. An increase in the extracellular levels of a particular neurotransmitter can provide direct evidence of the compound's mechanism of action in vivo.

Safety Studies: Preliminary safety assessments are also conducted in animal models. These studies evaluate the compound's potential to cause adverse effects, such as motor impairment (e.g., using a rotarod test) or changes in body temperature and other physiological parameters. These early safety data are critical for determining if a compound is suitable for further development.

Table 3: Illustrative In Vivo Data for a Hypothetical this compound Derivative (Compound Z)

Study Type Animal Model Key Measurement Illustrative Result
Efficacy Mouse Forced Swim Test % Decrease in Immobility Time 45% decrease at 10 mg/kg
Pharmacodynamics Rat Striatal Microdialysis % Increase in Extracellular Dopamine 250% increase at 10 mg/kg

| Safety | Mouse Rotarod Test | Time on Rod | No significant effect at 30 mg/kg |

This table presents hypothetical data for illustrative purposes.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Diverse Analogs

The core structure of 4-(3-Fluorophenyl)oxan-4-amine, featuring a tetrahydropyran (B127337) ring, presents a versatile scaffold for the development of a diverse library of analogs. Future synthetic efforts will likely move beyond traditional methods to embrace more efficient and stereoselective strategies.

One promising avenue is the use of palladium-catalyzed C-H arylation to introduce the fluorophenyl group onto the tetrahydropyran ring. This approach offers a direct and atom-economical method for creating the core structure. nih.gov Subsequent functionalization of the amine group can then be achieved to generate a wide array of derivatives. nih.gov

Another area of exploration is the one-pot, multi-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials. nih.govresearchgate.net Such strategies could be adapted to synthesize novel analogs of this compound with various substituents on both the phenyl and oxane rings. These methods are highly efficient and can generate a large number of compounds for screening in a short amount of time. nih.gov

The development of stereoselective synthetic routes will also be crucial. Many biological targets exhibit chirality, and the ability to synthesize specific stereoisomers of this compound and its analogs will be essential for optimizing their pharmacological activity.

Synthetic ApproachPotential AdvantagesKey Features
Palladium-Catalyzed C-H ArylationHigh efficiency, atom economyDirect introduction of the aryl group
One-Pot Multi-Component ReactionsRapid assembly of complex structuresConvergent synthesis, diversity-oriented
Stereoselective SynthesisAccess to specific enantiomers/diastereomersImproved target specificity and potency

Exploration of New Biological Targets and Therapeutic Areas

While the initial focus of research on compounds related to this compound may have been on specific targets, its structural motifs suggest potential activity in a range of therapeutic areas, particularly in the realm of neurological disorders.

The presence of the fluorophenyl group is a common feature in many centrally active drugs. This, combined with the aminotetrahydropyran scaffold, suggests that analogs of this compound could be investigated as modulators of various neurological targets. acs.orgnih.gov For instance, related heterocyclic compounds have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, such as acetylcholinesterase and monoamine oxidase. nih.govcusabio.com

Future research should therefore aim to screen this compound and its analogs against a broader panel of biological targets associated with neurodegeneration. discoveryontarget.com This could include receptors, enzymes, and ion channels known to play a role in the pathophysiology of these conditions. cusabio.com Furthermore, given the prevalence of the oxane ring in bioactive molecules, exploring its potential in other therapeutic areas such as oncology and infectious diseases could yield unexpected and valuable discoveries. mdpi.com

Potential Therapeutic AreaExample Biological TargetsRationale
Neurodegenerative DiseasesAcetylcholinesterase, Monoamine Oxidase, Tau proteinStructural similarities to known CNS-active compounds. nih.govcusabio.com
OncologyKinases, TubulinThe 4-aryl-4H-pyran scaffold has shown anti-proliferative activities. nih.gov
Infectious DiseasesBacterial or viral enzymesHeterocyclic compounds are a rich source of antimicrobial agents.

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can accelerate the identification of promising drug candidates and optimize their properties.

Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning algorithms such as support vector machines and random forests, can be employed to build predictive models. frontiersin.orgnih.govfrontiersin.org These models can elucidate the relationships between the chemical structures of this compound analogs and their biological activities. By analyzing large datasets of compounds and their corresponding activities, researchers can identify key structural features that contribute to potency and selectivity, thereby guiding the design of more effective molecules. frontiersin.orgnih.gov

Advanced Characterization Techniques for In-Depth Molecular Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is critical for rational drug design. Advanced characterization techniques will play a pivotal role in providing this in-depth molecular understanding.

Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. nih.govresearchgate.net ¹⁹F NMR offers high sensitivity and a large chemical shift dispersion, making it an excellent probe for studying the local environment of the fluorine atom. nih.govresearchgate.neted.ac.uknih.gov This technique can be used to study protein-ligand interactions, conformational changes, and to determine the binding affinity of this compound and its analogs to their biological targets. chemrxiv.org

In addition to NMR, other advanced techniques such as X-ray crystallography can provide high-resolution structural information of the compound bound to its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding further optimization efforts.

TechniqueInformation GainedApplication in Research
¹⁹F NMR SpectroscopyLocal electronic environment, conformational dynamics, ligand bindingStudying protein-ligand interactions, SAR by NMR. nih.govresearchgate.net
X-ray CrystallographyHigh-resolution 3D structure of ligand-target complexStructure-based drug design, understanding binding modes.
Mass SpectrometryMolecular weight, fragmentation patternsCompound identification and characterization.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluorophenyl)oxan-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitution or cyclization reactions. A common approach starts with functionalizing the phenyl ring with fluorine at the 3-position, followed by oxane ring formation via acid-catalyzed cyclization. Key steps include:

  • Fluorination of the phenyl precursor using fluorinating agents (e.g., Selectfluor®).
  • Formation of the oxan-4-amine core via reductive amination or ring-closing metathesis.
  • Final purification via recrystallization or column chromatography. Yield and purity depend on reaction temperature, solvent polarity, and catalyst choice. For example, polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while acidic conditions may lead to ring-opening side reactions .

Example Protocol:

StepReagents/ConditionsYield (%)Purity (%)
FluorinationSelectfluor®, MeCN, 80°C7590
CyclizationNH₃/MeOH, HCl catalyst6085
PurificationEthyl acetate/hexane55≥95

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the oxane ring (δ ~3.5–4.0 ppm for oxane protons) and fluorophenyl group (¹⁹F NMR δ ~-110 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 224.2).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) using SHELXL or SIR97 .

Q. What are the stability considerations for this compound under varying pH conditions?

The oxane ring is prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming derivatives like secondary amines or ketones. Stability studies in buffers (pH 3–9) show >90% integrity over 24 hours at 25°C. Store at -20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution influence the compound’s electronic properties compared to other halogenated analogs?

The electron-withdrawing fluorine atom enhances the compound’s lipophilicity (logP ~2.1) and metabolic stability compared to chloro or bromo analogs. Computational studies (DFT) reveal:

  • Reduced electron density at the oxane nitrogen due to fluorine’s inductive effect.
  • Increased dipole moment (~3.2 D), favoring interactions with hydrophobic enzyme pockets. Comparative
Analog (X =)logPMetabolic Half-life (h)
F (target)2.16.5
Cl2.44.2
CF₃2.88.1

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) often arise from solvent inclusion or polymorphism. Mitigation strategies:

  • Use high-resolution synchrotron data (≤1.0 Å) for SHELXL refinement .
  • Apply twin refinement protocols in cases of pseudo-merohedral twinning.
  • Cross-validate with spectroscopic data to rule out solvate formation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

SAR strategies include:

  • Ring modification : Replace oxane with piperidine to assess conformational flexibility.
  • Substituent variation : Introduce electron-donating groups (e.g., methoxy) at the phenyl 4-position to modulate binding affinity.
  • Bioisosteric replacement : Swap fluorine for trifluoromethyl to enhance target engagement (e.g., kinase inhibition). Case study: A piperidine analog showed 10-fold higher potency in serotonin receptor binding assays due to improved nitrogen basicity .

Methodological Guidance

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • LC-MS/MS : Identify hydrolyzed products (e.g., open-chain amines).
  • TGA-DSC : Monitor thermal decomposition thresholds (>150°C for the target compound).
  • ²⁹Si NMR (if silane-based impurities are present) .

Q. How should researchers address low reproducibility in synthetic yields?

Common issues include moisture-sensitive intermediates or inconsistent catalyst activation. Solutions:

  • Use anhydrous solvents and glovebox techniques for fluorination steps.
  • Pre-activate catalysts (e.g., Pd/C) under H₂ flow before use.
  • Document reaction parameters (e.g., stirring rate, degassing time) rigorously .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)oxan-4-amine
Reactant of Route 2
4-(3-Fluorophenyl)oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.